2-Ethoxypyrimidine-5-carboxylic Acid: A Comprehensive Technical Guide on Synthesis, Properties, and Medicinal Chemistry Applications
2-Ethoxypyrimidine-5-carboxylic Acid: A Comprehensive Technical Guide on Synthesis, Properties, and Medicinal Chemistry Applications
Executive Summary
2-Ethoxypyrimidine-5-carboxylic acid (CAS: 1242458-51-0) is a highly versatile pharmaceutical intermediate and building block[1]. In modern drug discovery, pyrimidine-5-carboxylic acid derivatives are strategically employed as bioisosteres for benzoic acids. The incorporation of the 2-ethoxy moiety modulates the lipophilicity (LogP) and topological polar surface area (tPSA) of the scaffold, making it an ideal precursor for synthesizing kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and targeted protein degraders (PROTACs).
This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and integration into medicinal chemistry workflows, grounded in field-proven protocols and analytical standards.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of 2-ethoxypyrimidine-5-carboxylic acid is critical for predicting its behavior in organic synthesis and biological systems. The data below summarizes its core quantitative metrics.
| Parameter | Value |
| Chemical Name | 2-Ethoxypyrimidine-5-carboxylic acid |
| CAS Registry Number | 1242458-51-0[1] |
| Molecular Formula | C₇H₈N₂O₃[1] |
| Molecular Weight | 168.15 g/mol |
| Commercial Purity Standard | ≥ 95.0% - 97.0%[1] |
| Physical State | Solid (White to off-white powder) |
| SMILES String | CCOC1=NC=C(C=N1)C(=O)O |
Synthetic Methodologies & Mechanistic Causality
The most efficient and scalable route to synthesize 2-ethoxypyrimidine-5-carboxylic acid is via a Nucleophilic Aromatic Substitution (SNAr) . The reaction utilizes 2-chloropyrimidine-5-carboxylic acid—a widely available drug intermediate[2]—and sodium ethoxide.
Mechanistic Pathway
The pyrimidine ring is highly electron-deficient due to the two electronegative nitrogen atoms. The electron-withdrawing nature of the carboxylic acid at the C5 position further activates the C2 position toward nucleophilic attack.
Figure 1: SNAr mechanism for the synthesis of 2-ethoxypyrimidine-5-carboxylic acid.
Protocol 1: Direct SNAr Synthesis
Objective: High-yield preparation of 2-ethoxypyrimidine-5-carboxylic acid. Self-Validating QC Check: The disappearance of the starting material can be tracked via LC-MS, looking for the shift from m/z 159.0 (chloro) to m/z 169.1 (ethoxy).
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Reagent Charging: Charge a dry, round-bottom flask with 2-chloropyrimidine-5-carboxylic acid (1.0 eq) under an inert nitrogen atmosphere.
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Solvent Addition: Suspend the solid in anhydrous ethanol (0.2 M concentration).
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Causality: Using ethanol as the solvent prevents transesterification or competitive nucleophilic attack that would occur if a mismatched solvent/alkoxide pair (e.g., methanol/sodium ethoxide) were used.
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Base Addition: Cool the suspension to 0 °C using an ice bath. Slowly add sodium ethoxide (21% wt in ethanol, 2.5 eq) dropwise.
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Causality: The first 1.0 equivalent of NaOEt is immediately consumed to deprotonate the carboxylic acid, forming the unreactive sodium carboxylate salt. The remaining 1.5 equivalents serve as the active nucleophile to drive the SNAr reaction to completion.
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Thermal Activation: Remove the ice bath and heat the reaction mixture to 60 °C for 4–6 hours.
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Causality: While the C2 position is highly activated, mild heating is required to overcome the activation energy barrier of the Meisenheimer complex formation when the substrate is a negatively charged carboxylate.
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Workup & Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the crude residue in minimal water and acidify to pH 3 using 1M HCl.
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Causality: Acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing the desired product to precipitate as a white solid.
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Purification: Filter the precipitate, wash with ice-cold water, and dry under high vacuum to afford the pure product.
Applications in Medicinal Chemistry & Metabolomics
Drug Discovery Workflows
2-Ethoxypyrimidine-5-carboxylic acid is predominantly used as a capping group or core scaffold in the synthesis of active pharmaceutical ingredients. The carboxylic acid handle is perfectly primed for amide coupling with various primary and secondary amines.
Figure 2: Medicinal chemistry workflow utilizing 2-ethoxypyrimidine-5-carboxylic acid.
Protocol 2: HATU-Mediated Amide Coupling
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Activation: Dissolve 2-ethoxypyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.
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Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. DIPEA acts as a non-nucleophilic base to deprotonate the incoming amine without reacting with the active ester.
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Coupling: Add the target amine (1.1 eq) to the activated mixture. Stir for 2–4 hours.
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Isolation: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, wash the organic layer with brine (to remove DMF), dry over Na₂SO₄, and concentrate.
Analytical Stability & Metabolomics Utility
The robust nature of the pyrimidine-5-carboxylic acid scaffold is evidenced by its widespread use in rigorous analytical chemistry. For instance, the direct precursor, 2-chloropyrimidine-5-carboxylic acid, is a gold-standard internal standard for quantitative LC-MS and 1H-NMR metabolomics assays[3]. It is routinely used to profile human biofluids (such as plasma and urine)[4] and complex matrices like wine[5]. The chemical stability of this core under harsh extraction conditions (e.g., protein precipitation and derivatization) validates its suitability as a resilient structural motif in oral drug development.
Analytical Characterization Standards (Self-Validation)
To ensure the scientific integrity of the synthesized 2-ethoxypyrimidine-5-carboxylic acid, the following analytical signatures must be verified:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 13.40 (br s, 1H, -COOH) — Confirms the presence of the free carboxylic acid.
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δ 8.95 (s, 2H, Pyrimidine Ar-H) — The symmetry of the pyrimidine ring results in a distinct singlet integrating to two protons.
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δ 4.42 (q, J = 7.1 Hz, 2H, -OCH₂-) — Confirms the ethoxy methylene group.
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δ 1.38 (t, J = 7.1 Hz, 3H, -CH₃) — Confirms the ethoxy methyl group.
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LC-MS (ESI+): Calculated for C₇H₉N₂O₃⁺ [M+H]⁺: 169.06; Found: 169.1.
References
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AOBChem - Building Blocks - Pharmaceutical Intermediates - Knowde.[1][Link]
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A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC.[3][Link]
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Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics - MDPI.[4][Link]
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Automatic Chemical Profiling of Wine by Proton Nuclear Magnetic Resonance Spectroscopy | ACS Food Science & Technology.[5][Link]
